Cas no 92151-67-2 (2-(2-Nitrophenyl)quinazoline)

2-(2-Nitrophenyl)quinazoline structure
2-(2-Nitrophenyl)quinazoline structure
Product name:2-(2-Nitrophenyl)quinazoline
CAS No:92151-67-2
MF:C14H9N3O2
MW:251.240162611008
CID:4821625

2-(2-Nitrophenyl)quinazoline Chemical and Physical Properties

Names and Identifiers

    • 2-(2-NITROPHENYL)QUINAZOLINE
    • 2-(2-Nitrophenyl)quinazoline
    • Inchi: 1S/C14H9N3O2/c18-17(19)13-8-4-2-6-11(13)14-15-9-10-5-1-3-7-12(10)16-14/h1-9H
    • InChI Key: JERJCKPGSADWLL-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1C1N=CC2C=CC=CC=2N=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 331
  • XLogP3: 3
  • Topological Polar Surface Area: 71.6

2-(2-Nitrophenyl)quinazoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM218954-1g
2-(2-Nitrophenyl)quinazoline
92151-67-2 97%
1g
$636 2022-08-31
Chemenu
CM218954-1g
2-(2-Nitrophenyl)quinazoline
92151-67-2 97%
1g
$547 2021-08-04
Crysdot LLC
CD11013663-1g
2-(2-Nitrophenyl)quinazoline
92151-67-2 97%
1g
$579 2024-07-19
Alichem
A189011488-1g
2-(2-Nitrophenyl)quinazoline
92151-67-2 95%
1g
$620.10 2023-08-31

2-(2-Nitrophenyl)quinazoline Related Literature

Additional information on 2-(2-Nitrophenyl)quinazoline

Comprehensive Overview of 2-(2-Nitrophenyl)quinazoline (CAS No. 92151-67-2): Properties, Applications, and Market Insights

2-(2-Nitrophenyl)quinazoline (CAS No. 92151-67-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This nitrophenyl-substituted quinazoline derivative exhibits unique photophysical and electronic properties, making it valuable for diverse applications. With the increasing demand for functionalized quinazoline compounds in drug discovery and optoelectronic materials, understanding this molecule's characteristics becomes essential for researchers and industry professionals.

The molecular structure of 2-(2-Nitrophenyl)quinazoline combines a quinazoline core with a 2-nitrophenyl substituent, creating a conjugated system that influences its chemical behavior. This structural arrangement contributes to its fluorescence properties and electron-accepting capabilities, which are currently being explored in the development of organic light-emitting diodes (OLEDs) and sensor technologies. Recent studies highlight its potential as a building block for advanced materials, particularly in the field of molecular electronics.

In pharmaceutical applications, 2-(2-Nitrophenyl)quinazoline derivatives have shown promise as kinase inhibitors and anticancer agents. The nitrophenyl group enhances the molecule's ability to interact with biological targets, while the quinazoline scaffold provides structural diversity for drug design. Researchers are particularly interested in its potential for treating neurological disorders and inflammatory conditions, aligning with current trends in precision medicine and targeted therapies.

The synthesis of 2-(2-Nitrophenyl)quinazoline typically involves condensation reactions between appropriately substituted precursors. Modern synthetic approaches emphasize green chemistry principles, with recent developments focusing on catalyst-free conditions and solvent-free methodologies. These advancements address growing concerns about sustainable chemical production and environmental impact, which are key considerations in today's chemical industry.

From a commercial perspective, the market for specialty quinazoline compounds like 2-(2-Nitrophenyl)quinazoline is expanding rapidly. The compound's CAS number 92151-67-2 serves as a unique identifier in global chemical databases, facilitating international trade and research collaboration. Current market analysis indicates growing demand from the pharmaceutical intermediates sector and advanced materials industry, particularly in regions with strong biotechnology infrastructure.

Recent technological advancements have enabled more precise characterization of 2-(2-Nitrophenyl)quinazoline's properties. Advanced spectroscopic techniques, including time-resolved fluorescence spectroscopy and X-ray crystallography, have provided deeper insights into its molecular interactions and solid-state packing. These findings are particularly relevant for researchers working on crystal engineering and supramolecular chemistry applications.

Quality control and analytical methods for 2-(2-Nitrophenyl)quinazoline have evolved significantly, with modern laboratories employing high-performance liquid chromatography (HPLC) and mass spectrometry for purity assessment. The compound's chromatographic behavior and spectral signatures are well-documented, supporting its use as a reference standard in various analytical applications.

Looking forward, research directions for 2-(2-Nitrophenyl)quinazoline include exploring its potential in energy storage systems and photocatalytic applications. The compound's redox-active properties and light-harvesting capabilities make it an interesting candidate for next-generation renewable energy technologies. These developments align with global initiatives toward clean energy solutions and carbon-neutral technologies.

For researchers sourcing 2-(2-Nitrophenyl)quinazoline, it's important to consider supplier reliability and material specifications. The compound is typically available in research quantities with varying purity grades, and proper storage conditions are essential to maintain its stability. Current best practices recommend protection from light exposure and moisture to preserve its chemical integrity.

In conclusion, 2-(2-Nitrophenyl)quinazoline (CAS No. 92151-67-2) represents a versatile compound with growing importance across multiple scientific disciplines. Its unique combination of structural features and functional properties continues to inspire innovative applications in both life sciences and materials engineering. As research progresses, we anticipate new discoveries that will further expand the utility of this remarkable nitrophenyl-quinazoline derivative in cutting-edge technologies and therapeutic developments.

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